Product packaging for 9-Anthrylmethyl glycidyl ether(Cat. No.:CAS No. 87607-33-8)

9-Anthrylmethyl glycidyl ether

Cat. No.: B14406723
CAS No.: 87607-33-8
M. Wt: 264.3 g/mol
InChI Key: CGQRIFPFSCAHIF-UHFFFAOYSA-N
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Description

Significance of Anthracene (B1667546) and Glycidyl (B131873) Moieties in Organic Chemistry

Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, is a cornerstone in organic chemistry. numberanalytics.comnumberanalytics.com First isolated from coal tar in 1832, its discovery opened new avenues for studying aromatic compounds and their properties. numberanalytics.com Anthracene is known for its characteristic blue fluorescence under ultraviolet radiation, a property that makes it highly useful in various spectroscopic applications. wikipedia.orgvedantu.com Its derivatives are integral to the synthesis of dyes, pigments, and specialty chemicals. numberanalytics.comontosight.ai In materials science, anthracene is utilized for its semiconducting and scintillating properties, finding applications in organic electronics and radiation detection. wikipedia.orgvedantu.comontosight.ai

The glycidyl moiety, characterized by an epoxide ring attached to a methyl ether, is another critical functional group in organic synthesis. Glycidyl ethers are highly reactive, particularly towards nucleophiles, which allows for the straightforward introduction of an epoxy group into a variety of molecules. acs.orgsemanticscholar.org This reactivity is fundamental to the production of epoxy resins, a versatile class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. The ability of the epoxide ring to undergo ring-opening polymerization is a key feature in the formation of these robust materials. wikipedia.org

Historical Context of Glycidyl Ether Research in Polymer and Materials Science

Research into glycidyl ethers has a rich history in polymer and materials science, primarily due to their role as precursors to epoxy resins. The development of these resins dates back to the 1930s, with their commercialization beginning in the post-war era. The versatility of glycidyl ethers, such as bisphenol A diglycidyl ether (BADGE), allowed for the creation of a wide range of materials with tailored properties.

Early research focused on understanding the curing or cross-linking reactions of glycidyl ethers with various hardeners, such as amines and anhydrides. semanticscholar.org This foundational work established the principles of epoxy chemistry and paved the way for their widespread use in adhesives, coatings, and composites. Over the decades, research has evolved to include the synthesis of functional glycidyl ethers, where specific chemical groups are incorporated to impart desired properties like flame retardancy, flexibility, or, as in the case of 9-anthrylmethyl glycidyl ether, fluorescence. The polymerization of functional glycidyl ethers, such as allyl glycidyl ether, has been extensively studied to create well-defined polymer architectures. nih.gov

Rationale for Investigating this compound as a Functional Building Block

The investigation of this compound as a functional building block is driven by the desire to create materials that combine the desirable properties of both the anthracene and glycidyl ether moieties. By incorporating the fluorescent anthracene group into a polymerizable glycidyl ether structure, researchers can develop materials with intrinsic optical properties.

This "functional building block" approach allows for the creation of polymers and materials with built-in functionalities, rather than relying on the post-modification of a pre-existing polymer. For example, incorporating this compound into an epoxy resin can result in a material that is not only structurally robust but also fluorescent. researchgate.net This fluorescence can be used for a variety of applications, such as damage sensing in composites, where a change in fluorescence can indicate the presence of microcracks. researchgate.net Furthermore, the anthracene moiety can also impart UV-shielding properties to the material. researchgate.net The ability to create such multifunctional materials from a single, well-designed monomer is a significant driver for the academic inquiry into this compound. nih.govrsc.orgklinger-lab.denih.gov

Scope and Objectives of Academic Inquiry for This Chemical Compound

Academic research on this compound is focused on several key areas. A primary objective is the synthesis and characterization of the monomer itself, ensuring its purity and understanding its fundamental chemical properties. researchgate.netchemrxiv.org Researchers are also keenly interested in its polymerization behavior, both in homopolymerizations and in copolymerizations with other monomers. google.com This includes studying the kinetics of the polymerization and the properties of the resulting polymers.

A major focus of the academic inquiry is the exploration of the properties and applications of materials derived from this compound. This includes the development of fluorescent epoxy resins for applications in structural health monitoring and advanced composites. researchgate.net Researchers are also investigating the use of this compound in other areas, such as the development of fluorescent adhesives and coatings. researchgate.net The overarching goal is to leverage the unique combination of properties offered by this compound to create novel materials with enhanced performance and functionality.

PropertyValueReference
Molecular FormulaC18H16O2Inferred from name
AppearanceNot specified
SolubilityNot specified
Research AreaKey FindingsReference
SynthesisCan be synthesized from 9-(hydroxymethyl)anthracene. researchgate.net
PolymerizationCan be incorporated into epoxy resins as a reactive additive. researchgate.net
ApplicationsUsed to create fluorescent and UV-shielding dual-functional epoxy resins. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O2 B14406723 9-Anthrylmethyl glycidyl ether CAS No. 87607-33-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87607-33-8

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2-(anthracen-9-ylmethoxymethyl)oxirane

InChI

InChI=1S/C18H16O2/c1-3-7-16-13(5-1)9-14-6-2-4-8-17(14)18(16)12-19-10-15-11-20-15/h1-9,15H,10-12H2

InChI Key

CGQRIFPFSCAHIF-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies and Strategies for 9 Anthrylmethyl Glycidyl Ether

Synthesis from 9-(Hydroxymethyl)anthracene and Epichlorohydrin (B41342)

The principal and most direct route to 9-Anthrylmethyl glycidyl (B131873) ether (also referred to as 9-anthracenemethoxyl glycidyl ether) involves the reaction of 9-(Hydroxymethyl)anthracene with epichlorohydrin. researchgate.net This etherification process forms the core of its synthesis, where the hydroxyl group of the anthracene (B1667546) derivative nucleophilically attacks the epoxide ring of epichlorohydrin, which then undergoes subsequent ring-closure to form the glycidyl ether.

One documented synthesis involves reacting 9-Anthracenemethanol with epichlorohydrin in the presence of triphenylphosphine (B44618) and toluene (B28343). The reaction is conducted at elevated temperatures, typically around 110°C, for an extended period of 30 hours to ensure completion. rsc.org Another approach utilizes a base like sodium hydroxide (B78521) (NaOH) in a solvent such as dimethylformamide (DMF) at a lower temperature of 45°C for 24 hours. rsc.org

The efficiency and yield of the glycidyl etherification reaction are highly dependent on several parameters, including temperature, reaction time, and the molar ratios of reactants and reagents. Optimization studies on similar glycidylation reactions have demonstrated that these factors are critical for maximizing product conversion while minimizing side reactions. researchgate.net

For instance, studies on the glycidylation of natural compounds show that the reaction temperature significantly influences the outcome. researchgate.net A typical temperature range for such reactions is between 60°C and 90°C. researchgate.netiagi.or.id The duration of the reaction is also crucial; a study found that the maximum conversion was achieved after 4.5 hours. researchgate.net The molar ratio of the base to the hydroxyl groups of the starting alcohol is another key parameter, with optimal ratios being identified to drive the reaction to completion. researchgate.net For example, a molar ratio of epichlorohydrin to alcohol can be stoichiometric or in slight excess. google.com In some solvent-free syntheses, a significant excess of epichlorohydrin (e.g., 5 equivalents) is used, which also serves to increase the fluidity of the reaction mixture. phasetransfercatalysis.com

The table below illustrates the impact of various reaction parameters on the glycidyl etherification of a generic alcohol, based on findings from response surface methodology studies. These principles are generally applicable to the synthesis of 9-Anthrylmethyl glycidyl ether.

ParameterRange StudiedOptimal ConditionEffect on Yield/Conversion
Temperature 50 - 90 °C80 °CHigher temperatures generally increase reaction rate, but can also promote side reactions if too high. researchgate.net
Time 2.5 - 6.5 hours4.5 hoursSufficient time is needed for reaction completion, but prolonged times can lead to product degradation or side reactions. researchgate.net
Base/Hydroxyl Ratio 1.0 - 5.03.4An optimal ratio is crucial for efficient deprotonation of the alcohol without causing excessive side reactions. researchgate.net

This table is illustrative of general optimization principles for glycidyl ether synthesis.

Bases and catalysts are fundamental to the synthesis of glycidyl ethers. The primary role of the base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is to deprotonate the hydroxyl group of the alcohol (9-(Hydroxymethyl)anthracene). researchgate.netchalmers.se This creates a more nucleophilic alkoxide ion, which then readily attacks the epichlorohydrin molecule. The base also acts as a dehydrohalogenating agent in the final step, facilitating the elimination of a hydrogen halide to form the epoxide ring of the glycidyl ether. google.com

Catalysts are employed to enhance the reaction rate and selectivity. In one method for a related synthesis, triphenylphosphine was used as a catalyst. rsc.org Another class of highly effective catalysts for this type of etherification is phase transfer catalysts (PTCs). iagi.or.idchalmers.se Catalysts like tetrabutylammonium (B224687) hydroxide have been shown to be effective in promoting the ring-opening of the epoxide and suppressing hydrolysis, a common side reaction. researchgate.net

The choice of solvent can significantly impact the reaction's success. The reaction can be performed in the presence of various inert organic solvents. google.com Suitable solvents include hydrocarbons like toluene and xylene, halogenated hydrocarbons such as methylene (B1212753) chloride and chlorobenzene, and ethers like dioxane and tetrahydrofuran (B95107). google.com The solvent should be chosen so that the reactants have adequate solubility, typically aiming for a reactant concentration between 10% and 70%. google.com

In some cases, a mixture of solvents, such as dioxane and water, has been selected based on optimizing the yield and epoxy equivalent weight of the final product. researchgate.net The reaction can also be conducted under conditions where water is continuously removed as an azeotrope, which is particularly useful when using alkali metal hydroxides as the base. google.com This prevents the water formed during the reaction from interfering with the process. google.com

Exploration of Alternative Synthetic Approaches to Glycidyl Ethers

Research into the synthesis of glycidyl ethers has led to the development of alternative methods that are often more efficient and environmentally benign than traditional solvent-based approaches. chalmers.se These methods focus on reducing waste and avoiding the use of hazardous materials. chalmers.se

A significant advancement in glycidyl ether synthesis is the development of solvent-free reaction conditions. chalmers.segoogle.com This approach avoids the use of water and organic solvents, which simplifies the workup procedure and reduces environmental impact. chalmers.se In a typical solvent-free process, the reaction between the alcohol and epichlorohydrin is conducted in the presence of a solid base (e.g., solid NaOH) and a phase transfer catalyst. chalmers.se The absence of a solvent means the reaction medium consists of the liquid reactants themselves. researchgate.net

The benefits of this methodology include the easy removal of solid by-products like sodium chloride by simple filtration and an increase in the yield of the desired glycidyl ether. researchgate.net This method has been successfully applied to the synthesis of various glycidyl ethers, achieving high yields of over 90%. researchgate.net

Phase Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid base and a liquid organic phase). iagi.or.idchalmers.se In glycidyl ether synthesis, PTCs, often quaternary ammonium (B1175870) salts like tetrabutylammonium bromide (TBAB), are used to transport the deprotonated alcohol (alkoxide) from the solid or aqueous phase into the organic phase where it can react with epichlorohydrin. chalmers.semdpi.com

By-product Identification and Strategies for Minimization

In the synthesis of this compound, as with other glycidyl ethers, the formation of by-products can occur, reducing the yield and purity of the desired compound. Understanding the potential side reactions is crucial for developing strategies to minimize their occurrence.

One of the primary side reactions is the hydrolysis of the epoxide ring of either the epichlorohydrin starting material or the this compound product. This reaction is typically promoted by the presence of water and can lead to the formation of the corresponding diol. To minimize this, the reaction is often carried out under anhydrous or low-water conditions. The use of a solid base and a solvent system that allows for the azeotropic removal of water can be an effective strategy.

Another significant by-product can result from the oligomerization or polymerization of the glycidyl ether product . This can be initiated by the presence of strong nucleophiles or catalysts that can open the epoxide ring and lead to chain growth. Careful control of the reaction temperature and the concentration of the catalyst can help to suppress these polymerization reactions. The slow addition of the base or the use of a less reactive catalyst can also be beneficial.

Incomplete reaction or the formation of an intermediate chlorohydrin is another possibility. The reaction of the alcohol with epichlorohydrin proceeds through a chlorohydrin intermediate which is then dehydrochlorinated to form the epoxide ring. If the dehydrochlorination step is incomplete, the chlorohydrin can remain as an impurity. Ensuring a sufficient amount of base and adequate reaction time is necessary for the complete conversion to the glycidyl ether.

In the context of reactions involving catalysts or accelerators, such as tertiary amines in certain epoxy curing systems, etherification can occur as a side reaction. This involves the reaction of the hydroxyl group of one molecule with the epoxide group of another, leading to the formation of higher molecular weight ethers. While this is more commonly discussed in the context of epoxy resin curing, the principles can apply to the synthesis if conditions are not carefully controlled.

Strategies for Minimization of By-products:

Control of Reaction Conditions: Careful management of temperature, reaction time, and the rate of addition of reagents is critical. Lower temperatures can help to reduce the rate of side reactions, while ensuring sufficient time for the primary reaction to go to completion is also important.

Use of Phase-Transfer Catalysis: Phase-transfer catalysts can enhance the rate of the desired reaction at the interface between two immiscible phases, which can help to minimize side reactions that may be more prevalent in the bulk phases.

Anhydrous Conditions: The exclusion of water from the reaction mixture is a key strategy to prevent the hydrolysis of the epoxide ring. This can be achieved by using dried solvents and reagents.

Stoichiometry Control: The molar ratio of the reactants can influence the product distribution. An excess of epichlorohydrin is often used to favor the formation of the monomeric glycidyl ether and reduce the likelihood of oligomerization.

Purification Techniques: After the reaction, purification methods such as distillation, chromatography, or recrystallization are employed to remove unreacted starting materials, catalysts, and by-products to obtain the this compound in high purity.

By implementing these strategies, the synthesis of this compound can be optimized to achieve a high yield of the desired product with minimal contamination from by-products.

Polymerization Chemistry and Mechanisms of 9 Anthrylmethyl Glycidyl Ether and Its Analogs

Ring-Opening Polymerization of the Glycidyl (B131873) Ether Moiety

The core of the polymerization process involves the nucleophilic or electrophilic attack on one of the carbon atoms of the epoxide ring, leading to bond cleavage and subsequent propagation.

Anionic ring-opening polymerization (AROP) is a widely utilized method for the synthesis of polyethers from glycidyl ether monomers. youtube.com The process is initiated by a nucleophile, typically a strong base like an alkoxide or hydroxide (B78521), which attacks one of the carbon atoms of the epoxide ring. youtube.com This results in the opening of the ring and the formation of an alkoxide propagating species. The newly formed alkoxide can then attack another monomer molecule, continuing the polymer chain growth. This process is characteristic of a chain-growth polymerization. youtube.com

The general mechanism for the anionic ring-opening polymerization of a glycidyl ether is as follows:

Initiation: A nucleophile (Nu⁻) attacks one of the less sterically hindered carbon atoms of the epoxide ring, leading to the formation of an alkoxide.

Propagation: The resulting alkoxide anion attacks another epoxide monomer, propagating the polymer chain. This step repeats, leading to the formation of a polyether.

Termination: The polymerization can be terminated by the introduction of a proton source or other quenching agents.

A key feature of AROP is the potential for living polymerization, where termination and chain transfer reactions are minimized, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. libretexts.orgescholarship.org

The choice of initiator system significantly influences the course and outcome of the anionic ring-opening polymerization of glycidyl ethers. acs.orgresearchgate.net Common initiators include alkali metal hydroxides (e.g., KOH), alkoxides, and organometallic compounds. researchgate.net

Alkali Metal Hydroxides and Alkoxides: These are common and effective initiators. For instance, potassium hydroxide (KOH) can be used to initiate the polymerization of propylene (B89431) oxide. researchgate.net The efficiency of these initiators can be influenced by their solubility and the nature of the counter-ion (e.g., K⁺, Na⁺, Li⁺). rsc.org

Organoaluminum-Based Initiators: A notable example is the triethylaluminum (B1256330) adduct of (2-dibenzylamino)ethoxydiethylaluminum (TAxEDA). acs.org This initiator has been shown to facilitate a controlled, living anionic polymerization of various epoxides, including allyl glycidyl ether, with no evidence of chain transfer to the monomer. acs.org

Onium Salts with Triisobutylaluminum (B85569): A binary system of an onium salt (like tetraoctylammonium bromide) and triisobutylaluminum can be used for the monomer-activated anionic polymerization of glycidyl methyl ether, leading to polymers with high molar masses in a controlled manner. researchgate.net

Organic Superbases: In some cases, organic superbases can catalyze the AROP of functional epoxide monomers under mild conditions. acs.org

Cesium Fluoride/Aryl Silyl Ether: This combination represents a metal-free catalyst system for the controlled polymerization of alkyl glycidyl ethers. acs.org

The nature of the initiator not only affects the rate of polymerization but also the structure of the resulting polymer, including the potential for side reactions. researchgate.net For example, with potassium hydride (KH) as an initiator for glycidyl ethers, cleavage of the linear ether bond has been observed in addition to the desired oxirane ring-opening. researchgate.net

Table 1: Influence of Initiator Systems on Glycidyl Ether Polymerization

Initiator SystemMonomer ExampleKey Features of Polymerization
Potassium Hydroxide (KOH)Propylene OxideCommon initiator, efficiency depends on conditions. researchgate.net
(AlEt₃)·(O(AlEt₂)CH₂CH₂N(Bn)₂) (TAxEDA)Allyl Glycidyl EtherControlled, living polymerization with no chain transfer. acs.org
Onium Salt / TriisobutylaluminumGlycidyl Methyl EtherMonomer-activated, yields high molar mass polymers. researchgate.net
Aryl Silyl Ether / Cesium FluorideAlkyl Glycidyl EtherMetal-free, controlled polymerization. acs.org
Organic SuperbasesAzidoalkyl Glycidyl EthersMild reaction conditions, compatible with functional groups. acs.org

The kinetics of anionic ring-opening polymerization are significantly influenced by both the reaction temperature and the solvent system employed.

Reaction Temperature: Generally, an increase in temperature leads to an increase in the rate of polymerization. rsc.orgnih.gov However, higher temperatures can also promote side reactions, such as chain transfer to the monomer, which can broaden the molecular weight distribution and limit the "living" character of the polymerization. acs.org For instance, in the polymerization of ε-caprolactam, a specific molding temperature was found to be optimal for achieving higher polymerization and better mechanical properties, with temperatures too high or too low being detrimental. nih.gov

Solvent Systems: The polarity and solvating ability of the solvent play a crucial role in AROP. acs.orguc.edu Solvents can affect the aggregation state of the initiator and the growing polymer chains, as well as the nature of the ion pair at the active chain end. acs.org

Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) can solvate the counter-ion (e.g., K⁺), leading to a "looser" or more separated ion pair. rsc.org This generally increases the reactivity of the growing alkoxide chain end and accelerates the polymerization rate. rsc.org

Solvent Mixtures: The use of solvent mixtures, such as THF and dioxane, can be employed to fine-tune the polymerization behavior. acs.org

Solvent-Assisted Polymerization: In the case of glycidol (B123203) polymerization, the choice of solvent (e.g., 1,4-dioxane, tetrahydropyran) was found to dramatically affect the molecular weight of the resulting hyperbranched polyglycerol. uc.edu This was attributed to differences in the solvation of the potassium cation and the resulting nucleophilicity of the alkoxide anion. uc.edu

The interplay between temperature and solvent is critical for achieving a controlled polymerization process, balancing a reasonable reaction rate with the suppression of undesirable side reactions. acs.orgrsc.org

Achieving a controlled or "living" polymerization is a primary goal in the synthesis of well-defined polyethers. In a living anionic polymerization, chain-breaking reactions like termination and chain transfer are absent. libretexts.orgescholarship.org This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and the ability to form block copolymers through sequential monomer addition. buffalo.edugoogle.com

Several strategies are employed to achieve controlled AROP of glycidyl ethers:

Choice of Initiator and Counter-ion: As discussed previously, initiators like organoaluminum compounds can promote living polymerization by minimizing side reactions. acs.org The counter-ion also plays a role; for example, using a weakly bound cesium counterion can suppress proton abstraction from the monomer. rsc.org

Monomer-Activated Polymerization: In this technique, a Lewis acid (e.g., triisobutylaluminum) is used to activate the monomer, making it more susceptible to nucleophilic attack by a less reactive initiator (e.g., an onium salt). researchgate.net This approach can lead to controlled polymerization with the formation of high molecular weight polymers.

Low Reaction Temperatures: Conducting the polymerization at low temperatures helps to suppress side reactions that have higher activation energies than the propagation step, thereby maintaining the living nature of the polymerization. rsc.org

Use of Additives: In some systems, the addition of Lewis acidic compounds can act as chain control agents, establishing an equilibrium between dormant and growing chains to limit side reactions. libretexts.org

The living nature of AROP provides excellent control over the polymer architecture, enabling the synthesis of complex structures like block copolymers and star-shaped polymers. buffalo.eduacs.org

Cationic Polymerization Considerations for Epoxide Monomers

Cationic ring-opening polymerization (CROP) is another important method for polymerizing epoxides. mdpi.com This process is initiated by an electrophilic species, typically a strong acid or a Lewis acid, which protonates or coordinates to the oxygen atom of the epoxide ring. dtic.milgoogle.com This activation makes the epoxide susceptible to nucleophilic attack by another monomer molecule, leading to the formation of a growing polymer chain with a positively charged active center (an oxonium ion). researchgate.net

Key considerations for the cationic polymerization of epoxides include:

Initiators: CROP can be initiated by various systems, including:

Brønsted Acids: Strong acids can directly protonate the epoxide. google.com

Lewis Acids: Compounds like boron trifluoride etherate (BF₃·OEt₂) are effective initiators. acs.orggoogle.com

Photoinitiators: Onium salts, such as diaryliodonium or triarylsulfonium salts, can generate a strong acid upon UV or electron beam irradiation, which then initiates polymerization. dtic.milresearchgate.net This is a basis for photocurable epoxy resins.

Mechanism: The propagation step involves the nucleophilic attack of a monomer on the activated oxonium ion at the chain end. This regenerates the oxonium ion on the newly added monomer unit, allowing the chain to grow. dtic.milresearchgate.net

Side Reactions: Cationic polymerization of epoxides can be more complex than anionic polymerization due to a higher propensity for side reactions, such as chain transfer and backbiting (intramolecular cyclization). These reactions can lead to polymers with broader molecular weight distributions and the formation of cyclic oligomers.

Industrial Relevance: Cationic polymerization is particularly important for the curing of epoxy resins used in coatings, adhesives, and composites, often initiated by radiation. dtic.mil

Copolymerization Strategies Involving 9-Anthrylmethyl Glycidyl Ether and Related Monomers

Copolymerization allows for the synthesis of polyethers with tailored properties by incorporating two or more different monomers into the polymer chain. For this compound (AMGE), copolymerization can be used to modify properties such as solubility, thermal behavior, and functionality.

Common copolymerization strategies include:

Statistical Copolymerization: If two monomers have similar reactivities, they will be incorporated into the polymer chain in a random or statistical manner. For example, the copolymerization of ethoxyethyl glycidyl ether (EEGE) and glycidyl cinnamate (B1238496) (GC) using a monomer-activated approach resulted in a gradient-like distribution, indicating differing monomer reactivities. d-nb.info Similarly, the copolymerization of oleyl glycidyl ether (OlGE) with ethylene (B1197577) oxide (EO) surprisingly showed an almost ideally random incorporation despite significant structural differences. rsc.org

Block Copolymerization: This is readily achieved using living polymerization techniques. buffalo.edu After polymerizing the first monomer (e.g., AMGE) to form a living polymer block, a second monomer is added, which then polymerizes from the active end of the first block. This results in a polymer with distinct blocks of each monomer. Amphiphilic block copolymers can be synthesized by combining hydrophobic monomers like farnesyl glycidyl ether with hydrophilic blocks like polyethylene (B3416737) glycol (PEG). rsc.org

Graft Copolymerization: This involves attaching polymer chains (grafts) of one type onto a backbone of another polymer. For example, living polystyrene chains can be grafted onto a poly(glycidyl methacrylate) backbone by reacting with the pendant glycidyl groups. buffalo.edu A similar strategy could be envisioned for a poly(AMGE) backbone.

The copolymerization of AMGE with other functional monomers can introduce additional functionalities into the polymer. For instance, copolymerization with allyl glycidyl ether can provide an orthogonal functional handle for post-polymerization modification through reactions like thiol-ene chemistry. acs.org

Radical Polymerization of Anthracene-Functionalized (Meth)acrylate Monomers

Radical polymerization is a common method for polymerizing vinyl monomers, including those functionalized with anthracene (B1667546). This approach enables the incorporation of the fluorescent and photoreactive anthracene unit into the polymer backbone.

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. wikipedia.orgspringernature.com This method relies on the reversible activation and deactivation of dormant polymer chains, typically through a transition metal catalyst. wikipedia.org

In the context of anthracene-containing monomers, ATRP has been utilized to create fluorogenic polymers. For instance, an anthracene methacrylamide (B166291) monomer, which is non-fluorescent, becomes fluorescent upon polymerization as the quenching effect of the α,β-unsaturated amide is removed. nih.gov This "turn-on" fluorescence provides a real-time method to monitor the polymerization progress. nih.gov The rate and control of the polymerization can be influenced by factors such as initiator concentration, temperature, and the ratio of the fluorogenic monomer to a comonomer like PEG methacrylate (B99206). nih.gov

Key components of a typical ATRP reaction include the monomer, an initiator with a radically transferable halogen, a transition metal catalyst (e.g., copper(I) chloride), a ligand to solubilize the catalyst, and a solvent. wikipedia.orgyoutube.com The success of ATRP is dependent on maintaining a balance between the rates of radical propagation and termination, which requires careful optimization of these components for each specific monomer. wikipedia.org

Table 1: Key Parameters and Observations in ATRP of Anthracene-Containing Monomers

ParameterEffect on PolymerizationReference
Initiator ConcentrationFluorescence intensity of the resulting polymer tracks with initiator concentration. nih.gov
TemperatureIncreasing temperature can speed up reaction kinetics and the appearance of a fluorescence signal. nih.gov
Monomer RatioAdjusting the ratio of fluorogenic anthracene monomer to a comonomer can significantly impact the fluorescence signal and polymerization kinetics. nih.gov
Catalyst SystemThe choice of catalyst and ligand is crucial for controlling the polymerization and achieving low polydispersity. wikipedia.orgcmu.edu
SolventThe solvent can affect the solubility of the monomer and catalyst, influencing the reaction. cmu.edu

Free-radical copolymerization is a versatile method for incorporating anthracene and glycidyl functionalities into the same polymer chain. This can be achieved by copolymerizing an anthracene-containing monomer, such as 9-anthracenemethyl methacrylate (AMMA), with glycidyl methacrylate (GMA). researchgate.netresearchgate.net This approach allows for the creation of copolymers with both the photoreactive properties of anthracene and the reactive epoxy groups of GMA. researchgate.net

In one study, copolymers of GMA with various acrylates and methacrylates were synthesized via radical polymerization and subsequently modified by reacting the epoxy groups with 9-anthracene carboxylic acid. researchgate.net This post-polymerization modification is another effective strategy to introduce the bulky anthracene group into the polymer side chain. researchgate.net The reaction conditions, such as the choice of initiator (e.g., AIBN) and solvent, are critical for controlling the copolymerization process. mdpi.com

The reactivity ratios of the comonomers play a significant role in determining the final copolymer composition and structure. For instance, in the copolymerization of dibenzofulvene (DBF), an anthracene-like monomer, with various (meth)acrylates, DBF was found to be much more reactive, leading to copolymers rich in DBF units. mdpi.com

Table 2: Examples of Free-Radical Copolymerization of Anthracene-Containing Monomers

Anthracene MonomerComonomerPolymerization MethodKey FindingsReference
9-anthracenemethyl methacrylate (AMMA)Styrene (St)Free radical copolymerizationSynthesis of a new macromolecular tracer with fluorescence. researchgate.net
9-anthracene carboxylic acid (post-modification)Glycidyl methacrylate (GMA) copolymersRadical copolymerization followed by nucleophilic ring-openingIntroduction of bulky anthracene groups onto the polymer side chain. researchgate.net
9-anthrylmethyl methacrylate (AMMA)Methyl methacrylate (MMA), 2-ethylhexyl methacrylate (EHMA)Reversible addition-fragmentation chain transfer (RAFT) polymerizationFormation of reversible networks based on photodimerization of anthracene. elsevierpure.com
Dibenzofulvene (DBF)Methyl methacrylate (MMA), Methyl acrylate (B77674) (MA)Free radical copolymerizationCopolymers were significantly rich in DBF units. mdpi.com

Synthesis of Block Copolymers and Complex Architectures

The synthesis of block copolymers containing this compound or its analogs allows for the creation of materials with well-defined, phase-separated nanostructures and a combination of properties from the different blocks. harth-research-group.org Various controlled polymerization techniques are employed to achieve these complex architectures.

One common strategy involves the sequential polymerization of different monomers. mdpi.com For example, a well-defined block copolymer can be synthesized by combining living cationic polymerization and nitroxide-mediated polymerization (NMP) using a dual initiator. rsc.org ATRP is also a powerful tool for creating block copolymers by sequentially adding different monomers. springernature.com However, the order of monomer addition can be critical, especially when polymerizing monomers with different reactivities, such as acrylates and methacrylates. escholarship.org

The "grafting-from" approach is another method to create complex architectures. This involves initiating the polymerization of a second monomer from a functionalized polymer backbone. For instance, copolymers of glycidyl methacrylate can be modified to introduce initiating sites for the subsequent polymerization of another monomer. researchgate.net

The synthesis of star polymers with alkynyl-functionalized polyether arms has been achieved through the "arm-first" strategy using an aluminum-based catalyst. rsc.org This method allows for the creation of well-defined star architectures with a controlled number of arms. rsc.org

Development of Alternating and Random Copolymer Structures

The development of alternating and random copolymers containing anthracene and glycidyl ether functionalities allows for the fine-tuning of polymer properties by controlling the distribution of monomer units along the polymer chain.

Random copolymers can be synthesized by the simultaneous copolymerization of two or more monomers. For example, a random copolymer of glycidyl nitrate (B79036) and tetrahydrofuran has been synthesized via cationic ring-opening polymerization. icm.edu.plbibliotekanauki.pl The composition of the resulting copolymer is influenced by the reactivity ratios of the monomers. In the case of the copolymerization of dibenzofulvene with (meth)acrylates, the resulting copolymers were significantly rich in the dibenzofulvene units, indicating a non-random distribution. mdpi.com

The modification of pre-formed polymers is another route to random copolymer structures. Copolymers of glycidyl methacrylate with various acrylates and methacrylates have been prepared by radical copolymerization and then modified by reacting the epoxy groups with 9-anthracene carboxylate salt to introduce the anthracene functionality. researchgate.net This results in a random distribution of the anthracene groups along the polymer backbone, dependent on the initial distribution of the glycidyl methacrylate units. researchgate.net

Investigation of Polymerization Side Reactions and Control Strategies

During the polymerization of glycidyl ethers, side reactions can occur, which can affect the structure and properties of the final polymer. Understanding and controlling these side reactions is crucial for synthesizing well-defined materials.

Isomerization Phenomena in Unsaturated Glycidyl Ether Side Chains

One of the significant side reactions in the anionic polymerization of unsaturated glycidyl ethers, such as allyl glycidyl ether (AGE), is the isomerization of the double bond in the side chain. nih.gov

During the anionic ring-opening polymerization of AGE at elevated temperatures, the pendant allyl groups can isomerize to form cis-prop-1-enyl groups. nih.gov The extent of this isomerization is strongly correlated with the reaction temperature, with higher temperatures leading to a greater degree of isomerization. nih.gov For instance, in the neat polymerization of AGE, very low levels of isomerization (1.5 mol%) are observed at 40°C, which increases to 3.7 mol% at 80°C. nih.gov This isomerization is not considered a termination reaction as it does not appear to affect the molecular weight or polydispersity of the resulting polymer. nih.gov

The resulting cis-prop-1-enyl groups are hydrolytically unstable and can be converted to hydroxyl groups upon exposure to hydrolytic conditions. nih.gov This side reaction can therefore be exploited as a method to introduce hydroxyl functionality into the polymer. nih.gov To minimize or eliminate this isomerization, the polymerization can be carried out at lower temperatures, typically below 40°C. nih.gov

In the case of cationic polymerization of glycidol and its derivatives, other rearrangements can occur. For example, the anionic polymerization of glycidol or its trimethylsilyl (B98337) ether can lead to a 1,4-poly(3-hydroxyoxetane) structure through a rearrangement of the propagating secondary oxyanion to a primary one. scilit.com

Reactivity and Functionalization Pathways of 9 Anthrylmethyl Glycidyl Ether

Epoxide Ring-Opening Reactions

The three-membered epoxide ring, also known as an oxirane, is characterized by significant ring strain, rendering it susceptible to ring-opening reactions with a variety of nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity is the basis for the use of 9-Anthrylmethyl glycidyl (B131873) ether in polymerization and functionalization reactions. The reaction mechanism and regioselectivity are highly dependent on the reaction conditions, particularly the nature of the nucleophile and the pH of the medium. libretexts.orgyoutube.com

The reaction of epoxides with nucleophiles is a fundamental pathway for functionalization. libretexts.org In the case of 9-Anthrylmethyl glycidyl ether, which is a monosubstituted epoxide, nucleophilic attack can occur at either of the two carbons of the epoxide ring. Under neutral or basic conditions, with strong nucleophiles, the reaction proceeds via an SN2 mechanism. masterorganicchemistry.com This involves a backside attack by the nucleophile on the less sterically hindered carbon atom of the epoxide. youtube.commasterorganicchemistry.com This process results in the inversion of stereochemistry at the site of attack and the formation of a secondary alcohol upon workup. masterorganicchemistry.com Common strong nucleophiles include amines, alkoxides, and carbanions. masterorganicchemistry.comsemanticscholar.org

Conversely, under acidic conditions, the reaction pathway shifts. The epoxide oxygen is first protonated, creating a better leaving group and inducing a partial positive charge on the adjacent carbon atoms. libretexts.org The nucleophilic attack then preferentially occurs at the more substituted carbon, which can better stabilize the positive charge, in a mechanism that has significant SN1 character. libretexts.org

A summary of nucleophilic addition pathways is presented below:

Table 1: Regioselectivity of Nucleophilic Attack on this compound
Condition Mechanism Site of Attack Key Feature
Basic/Neutral (Strong Nucleophile) SN2 Least substituted carbon Minimizes steric hindrance. youtube.commasterorganicchemistry.com
Acidic (Weak Nucleophile) SN1-like More substituted carbon Stabilizes partial positive charge. libretexts.org

This compound can react with hydroxyl-containing compounds, such as alcohols and polyols, to form ether linkages. This reaction is fundamental to the creation of polyether networks. The reaction is typically catalyzed by either an acid or a base. Lewis acids are often employed in the industrial synthesis of glycidyl ethers from alcohols and epichlorohydrin (B41342). google.com

In polymerization systems, such as the curing of epoxy resins with amines, secondary hydroxyl groups are generated as a product of the initial amine-epoxide reaction. kpi.ua These newly formed hydroxyl groups can then act as nucleophiles themselves, attacking another epoxide ring in a process known as etherification. kpi.ua While hydroxyl groups are generally weaker nucleophiles than primary amines, this secondary reaction can become significant, particularly at higher temperatures or in the presence of specific catalysts, leading to branched or cross-linked structures. kpi.ua However, in some systems, the hydroxyl groups primarily act as catalysts, accelerating the main amine-epoxide reaction rather than competing as a nucleophile. semanticscholar.org

Carboxylic acids and their corresponding carboxylate salts are effective nucleophiles for opening the epoxide ring of this compound, leading to the formation of an ester and a secondary alcohol. The reaction can proceed through two main pathways depending on the conditions.

Under basic or neutral conditions, the carboxylate anion acts as the nucleophile, attacking the less hindered carbon of the epoxide ring in a standard SN2 reaction. researchgate.net This pathway was utilized in the modification of glycidyl methacrylate (B99206) (GMA) copolymers, where the 9-anthracene carboxylate salt was used to open the epoxy groups on the polymer backbone. researchgate.net

In the presence of a proton-donating acid, the epoxide oxygen is first protonated. libretexts.org This acidic activation facilitates the ring-opening by the carboxylic acid, which acts as the nucleophile. This reaction is a key step in the formation of certain polyesters and in the functionalization of surfaces and polymers.

The pH of the reaction medium exerts a critical influence on the ring-opening of epoxides, dictating both the reaction rate and the regioselectivity of the nucleophilic attack. libretexts.orgbrieflands.com

Acidic Conditions (Low pH): In an acidic environment, the epoxide oxygen is protonated, which significantly activates the ring towards nucleophilic attack. libretexts.org The reaction proceeds via an SN1-like mechanism where the nucleophile attacks the more substituted carbon atom. libretexts.org This is because the more substituted carbon can better accommodate the developing positive charge in the transition state. The reaction rate is often enhanced at low pH, as seen in various oxidation processes where an optimal pH of around 3.5 was found to maximize reaction efficiency. brieflands.com

Basic Conditions (High pH): Under basic conditions, the ring-opening occurs via a direct SN2 attack by a strong nucleophile (e.g., an alkoxide or phenoxide ion) on the sterically least hindered carbon atom of the epoxide. masterorganicchemistry.commasterorganicchemistry.com The epoxide itself is not protonated; instead, the potency of the nucleophile drives the reaction.

This pH-dependent selectivity is a powerful tool for controlling the final structure of the product. By choosing the appropriate pH, one can direct the incoming nucleophile to a specific position on the resulting polymer backbone.

Photochemical Reactions of the Anthracene (B1667546) Moiety

The anthracene group within this compound is photoactive and can undergo characteristic photochemical reactions upon exposure to ultraviolet (UV) light. researchgate.net This property allows for the modification of materials containing this compound using light as an external stimulus, enabling precise spatiotemporal control. researchgate.net

The most prominent photochemical reaction of the anthracene moiety is a [4π+4π] photocyclomerization, also known as photodimerization. researchgate.netrsc.org When exposed to UV radiation (typically around 365 nm), two anthracene moieties can undergo a cycloaddition reaction at their 9 and 10 positions to form a dimer. researchgate.net This process is reversible; the dimer can be cleaved back to the original anthracene monomers by irradiation with shorter wavelength UV light (around 254 nm) or by heating. researchgate.net

This reversible dimerization is a powerful tool for creating photoresponsive materials. researchgate.net When this compound is incorporated into a polymer, this reaction can be used for:

Photocrosslinking: Covalent bonds are formed between polymer chains, leading to the formation of a network structure, such as a hydrogel or a shape-memory polymer. researchgate.net

Photopolymerization: The dimerization can be used to link monomers together, forming a polymer chain. researchgate.net

Photoswitching: The reversible nature of the reaction allows for the dynamic control of material properties, such as viscosity, solubility, and mechanical strength.

The kinetics of these reactions in the solid state can be complex, with molecular changes often preceding transformations in the crystal lattice structure. rsc.org

Photo-Crosslinking and Light-Initiated Polymerization

The anthracene moiety of this compound is a photoactive group that enables the cross-linking of polymer chains upon exposure to light, typically ultraviolet (UV) radiation. This process is primarily driven by the reversible [4+4] cycloaddition reaction of the anthracene units. researchgate.net When irradiated, two anthracene groups on adjacent polymer chains can dimerize, forming a covalent bond that creates a cross-link. This dimerization alters the chemical structure and physical properties of the material, leading to the formation of a three-dimensional polymer network.

Light serves as a precise external stimulus, allowing for remote and spatiotemporally controlled cross-linking without the need for additional chemical reagents. researchgate.net The interaction of light with polymer systems containing anthryl groups can induce various processes, including cross-linking, polymerization, and cyclization. researchgate.net The initiation of these reactions begins with the absorption of light by a photoinitiator, which then cleaves or reacts with another component to produce radicals. rsc.org These radicals subsequently react with monomer units, such as the epoxy group on this compound or other co-monomers, to initiate polymerization and network formation. rsc.org

The efficiency and nature of the photo-crosslinking can be influenced by several factors, including the wavelength and intensity of the light source, the concentration of the anthracene moieties within the polymer system, and the presence of photoinitiators. For instance, UV lamps supplying light centered around 365 nm are commonly used for photo-activation. rsc.orgnih.gov This photo-induced dimerization is often reversible; the cross-links can be cleaved by exposing the material to a different wavelength of light, which allows for the development of "smart" materials like shape-memory polymers. The reversible nature of the anthracene cycloaddition provides a mechanism for the phototunable linkage of polymer scaffolds. researchgate.net

Photoreactivity within Polymer Matrices

When incorporated into a polymer matrix, this compound imparts unique photochemical reactivity and responsiveness. The anthracene group acts as a functional unit that can undergo [4+4] cycloaddition upon irradiation, leading to dimerization and the formation of cross-links within the host polymer. researchgate.net This photoreactivity allows for the modification of the polymer's properties in a controlled manner using light as an external trigger. researchgate.net

A key application of this photoreactivity is in the development of functionalized epoxy resins. By incorporating this compound (referred to as EAn in some studies) as a reactive additive into an epoxy resin system, a dual-functional material with fluorescent and UV-shielding properties can be created. researchgate.net The anthracene moieties provide the fluorescence and, through their absorption of UV light, help protect the polymer matrix from degradation caused by high-energy UV rays, which can otherwise lead to the creation of free radicals, oxidation, and ultimately, yellowing and delamination of the polymer. researchgate.net

The process of photo-crosslinking within the matrix involves the formation of a three-dimensional network structure, which can significantly enhance the material's thermal stability and solvent resistance. mdpi.com The highly reactive nitrene species generated from azido-functionalized polymers upon photo-irradiation, for example, are capable of inserting into carbon-hydrogen bonds, effectively crosslinking the polymer matrix. mdpi.com Similarly, the carbene intermediate generated from photo-activatable crosslinkers like diazirine derivatives is highly reactive and can form bonds with various amino acid side chains, demonstrating the versatility of photo-initiated reactions. nih.gov The photoreactivity of the anthracene group from this compound provides a comparable pathway for creating covalent linkages within a polymer matrix, endowing the material with enhanced properties and functionalities. researchgate.net

Post-Polymerization Modification Strategies for this compound-Derived Polymers

Polymers derived from this compound possess a versatile structure amenable to various post-polymerization modification reactions. The polymerization of the monomer via its epoxy group results in a polyether backbone with pendant anthrylmethyl groups and, crucially, a secondary hydroxyl group for each monomer unit that has reacted. These hydroxyl groups, along with the anthracene moiety, serve as reactive sites for subsequent chemical transformations, allowing for the synthesis of a wide array of customized functional polymers. korea.ac.krntu.edu.sg

Functionalization via Pendant Unsaturated Groups (e.g., Thiol-Ene Chemistry)

One powerful strategy for functionalizing polymers derived from this compound involves introducing pendant unsaturated groups, which can then be modified using highly efficient "click" reactions like thiol-ene chemistry. This two-step process first requires the installation of "ene" functionalities (carbon-carbon double bonds) onto the polymer backbone. This can be achieved by reacting the pendant hydroxyl groups of the poly(this compound) with reagents containing an unsaturated bond, such as allyl bromide or methacryloyl chloride.

Once the polymer is furnished with pendant unsaturated groups, the thiol-ene reaction can be employed for further functionalization. This reaction involves the radical-mediated addition of a thiol (a compound containing an R-SH group) to the alkene ("ene"). nih.gov The process is often initiated by UV light, which provides excellent spatial and temporal control, and can proceed without a photoinitiator. nih.gov Thiol-ene chemistry is recognized as a "click" reaction due to its high efficiency, mild reaction conditions, lack of byproducts, and tolerance to many functional groups. nih.govyoutube.com

This method allows for the attachment of a wide range of molecules, including biomolecules, as long as they contain or can be modified to contain a thiol group. nih.gov The versatility of this approach has been demonstrated in the functionalization of various polymers, including those with polyether backbones like poly(allyl glycidyl ether). nih.gov The ability to pattern surfaces and create complex polymer architectures, such as dendrimers, highlights the utility of thiol-ene chemistry in materials science. youtube.comkb.se

Table 1: Overview of Thiol-Ene Reaction for Polymer Modification

Feature Description Reference
Reaction Type Radical-mediated addition of a thiol to an alkene (ene). nih.gov
Initiation Commonly initiated by UV light; can also be triggered by heat or redox processes. nih.gov
Key Advantages High efficiency, mild conditions, no byproducts, regioselective, bio-orthogonal. nih.govnih.gov
Applications Polymer synthesis, surface patterning, bioconjugation, dendrimer synthesis. nih.govyoutube.comkb.se
Mechanism Photo-initiation generates a thiyl radical, which adds to the ene, followed by chain transfer to another thiol molecule. nih.gov

Chemical Modification of Epoxy Functional Groups within Polymer Chains

Polymers that contain pendant epoxy groups are highly valuable scaffolds for post-polymerization modification due to the high reactivity of the three-membered epoxide ring. rsc.orgbibliotekanauki.pl While the homopolymerization of this compound consumes the epoxy groups to form the polyether backbone, copolymers can be synthesized that incorporate both the anthrylmethyl functionality and pendant epoxy groups. For instance, copolymerizing this compound with an epoxy-containing monomer like glycidyl methacrylate (GMA) would yield a polymer amenable to such modifications.

The pendant epoxide rings are susceptible to nucleophilic ring-opening reactions, which provides a straightforward route to introduce a wide variety of chemical functionalities. korea.ac.krresearchgate.net This modification pathway has been extensively studied for poly(glycidyl methacrylate) (PGMA) and serves as an excellent model. korea.ac.krrsc.org Common nucleophiles used for this purpose include:

Amines: Primary and secondary amines react with the epoxy group to form amino alcohol functionalities. This reaction is often carried out at elevated temperatures. researchgate.net

Thiols: The thiol-epoxy reaction is another efficient ring-opening process, leading to the formation of a β-hydroxy thioether. korea.ac.krntu.edu.sg

Azides: The reaction with sodium azide (B81097), for example, introduces an azide group, which can be further modified via click chemistry (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). korea.ac.kr

Carboxylic Acids: Acids can open the epoxy ring to form an ester and a hydroxyl group. korea.ac.kr

A significant advantage of these ring-opening reactions is that they generate a new secondary hydroxyl group, which itself can be used as a reactive site for a second, sequential modification step. ntu.edu.sgresearchgate.net This allows for the creation of multi-functional polymers from a single polymer scaffold. The ability to perform these modifications on commercially available polymers like PGMA highlights the robustness and versatility of using pendant epoxy groups as chemical handles for advanced polymer synthesis. bibliotekanauki.pl

Table 2: Nucleophilic Ring-Opening Reactions on Pendant Epoxy Groups

Nucleophile Functional Group Introduced Key Features Reference
Amine (R₂NH) Amino alcohol Can lead to cross-linking if primary amines or excess amine are used. researchgate.net
Thiol (RSH) β-hydroxy thioether Efficient reaction for introducing sulfur-containing functionalities. korea.ac.krntu.edu.sg
Azide (N₃⁻) Azido alcohol Azide group serves as a versatile handle for "click" chemistry. korea.ac.kr
Carboxylic Acid (RCOOH) Hydroxy ester Introduces an ester linkage. korea.ac.kr
Water (H₂O) Diol Hydrolysis leads to two hydroxyl groups (primary and secondary). ntu.edu.sg

Derivatives and Advanced Chemical Structures Incorporating 9 Anthrylmethyl Glycidyl Ether

Design and Synthesis of Functionalized Epoxy Resinsrsc.org

The incorporation of 9-anthrylmethyl glycidyl (B131873) ether (referred to as EAn) as a reactive additive into epoxy resin systems has been a successful strategy for creating dual-functional materials. rsc.orgresearchgate.net The primary goal is to impart both fluorescence and UV-shielding capabilities to the final cured epoxy product. rsc.org

The synthesis of the key additive, 9-anthrylmethyl glycidyl ether, begins with 9-(hydroxymethyl)anthracene (HAn). researchgate.net This precursor is reacted to introduce the glycidyl ether group, making it reactive within an epoxy system. rsc.orgresearchgate.net This functionalized molecule is then blended with a standard epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) type, and a curing agent. The reactive nature of the glycidyl group on EAn allows it to covalently bond into the polymer network during the curing process, which ensures its permanent integration and prevents migration. rsc.org

The addition of even a small amount of EAn, as low as 0.1% by weight, is sufficient to make the resulting epoxy resin emit a bright blue-violet fluorescence when exposed to ultraviolet (UV) light. rsc.org This property makes the material suitable for use as a fluorescent adhesive in applications like repair and reconstruction where tracking the adhesive's presence is beneficial. rsc.org Furthermore, the fluorescence intensity can be modulated by exposure to UV light and heat, suggesting potential applications in information storage and decryption. rsc.org

Beyond its fluorescent properties, the integrated anthracene (B1667546) moiety provides effective UV radiation shielding. At a concentration of 0.8% EAn, the epoxy resin can block nearly all light in the near and middle ultraviolet regions (200–400 nm), with transmittance dropping to zero. rsc.org Importantly, the incorporation of EAn does not negatively impact the mechanical properties of the epoxy, which remain comparable to those of the unmodified resin. rsc.org This approach provides a straightforward method for producing a multi-functional epoxy material for a variety of specialized applications. rsc.org

Poly(glycidyl ether) Oligomers and Polymers with Integrated Anthracene Functionalityresearchgate.net

The synthesis of poly(glycidyl ether)s with anthracene functionality integrated into the polymer backbone or as side chains results in materials with tunable properties and responsiveness to stimuli like light. The polymerization of monomers such as this compound can be achieved through various polymerization techniques. The reversible photo-induced [4+4] cycloaddition reaction of the anthracene units allows for the crosslinking and decrosslinking of the polymer chains, enabling the development of materials like hydrogels and shape-memory polymers. researchgate.net

The polymerization of glycidyl ethers, such as allyl glycidyl ether, can be a highly controlled process using initiators like potassium alkoxide/naphthalenide. nih.gov This control allows for the synthesis of polymers with specific molar masses (ranging from 10 to 100 kg/mol ) and low polydispersity indices (1.05-1.33). nih.gov By analogy, these controlled polymerization techniques can be applied to anthracene-containing glycidyl ether monomers to produce well-defined polymers. The properties of the resulting polymers can be tailored by adjusting the polymerization conditions. nih.gov

The incorporation of anthracene units into the polymer structure can also be achieved by modifying existing polymers. For instance, copolymers containing glycidyl methacrylate (B99206) (GMA) can be chemically modified through the ring-opening reaction of the epoxide with a nucleophile like 9-anthracene carboxylic acid. researchgate.net This post-polymerization modification strategy allows for the introduction of the bulky anthracene groups as side chains, leading to novel polymers with distinct properties suitable for applications such as dielectric thin layers. researchgate.net

Development of Amphiphilic Block Copolymers for Supramolecular Assemblyresearchgate.netnih.govresearchgate.netrsc.org

Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, can self-assemble in solution to form ordered nanostructures like micelles. The incorporation of this compound into such copolymers typically places the bulky, nonpolar anthracene group within the hydrophobic block.

One synthetic route to these materials is through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). nih.gov For example, amphiphilic star block copolymers have been synthesized using a dendritic core from which sequential blocks of a polar monomer, like oligo(ethylene glycol) methacrylate (OEGMA), and a nonpolar monomer are grown. nih.govresearchgate.net While not using anthracene specifically, this methodology could be adapted to use an anthracene-containing methacrylate or glycidyl ether derivative as part of the hydrophobic block. These star polymers have shown enhanced capabilities for encapsulating molecules compared to their linear counterparts. nih.govresearchgate.net

Another approach involves the radical copolymerization of a hydrophilic monomer, such as N-vinyl-2-pyrrolidone, with allyl glycidyl ether in the presence of a chain transfer agent to create amphiphilic copolymers. nih.gov The resulting copolymers, containing reactive epoxy groups in the shell, can then be functionalized. nih.gov These structures are capable of self-assembly into nanoparticles and can be used for the co-delivery of different therapeutic agents by taking advantage of both the hydrophobic core and the reactive shell. nih.gov The molecular weight and aggregation behavior of these copolymers can be controlled by the initial monomer ratio. nih.gov

The synthesis of multifunctional poly(ethylene glycol) (PEG) copolymers can also be achieved through the anionic copolymerization of ethylene (B1197577) oxide (EO) with a functional glycidyl ether. rsc.org This method allows for the creation of copolymers with controlled molar masses and narrow molar mass distributions. rsc.org By using an anthracene-containing glycidyl ether as the functional comonomer, amphiphilic block copolymers with fluorescent and photo-responsive segments could be produced for advanced supramolecular assemblies. rsc.org

Synthesis of Anthracene-Glycidyl Hybrid Monomers and Macromersnih.gov

The development of advanced functional polymers often begins with the design and synthesis of specialized hybrid monomers and macromers. These building blocks contain multiple distinct chemical functionalities within a single molecule. For the creation of anthracene-glycidyl materials, this involves synthesizing molecules that possess both the anthracene moiety and a reactive glycidyl epoxide ring.

A straightforward example is the synthesis of this compound (EAn) from 9-(hydroxymethyl)anthracene and epichlorohydrin (B41342). researchgate.net This process creates a simple yet effective hybrid monomer where the anthracene group is linked to the glycidyl ether via a methylene (B1212753) bridge. researchgate.net

More complex hybrid structures can be created through multi-step synthetic pathways. For example, glycidyl carbamate (B1207046) functional resins can be synthesized. researchgate.netnih.gov A general approach involves reacting a diisocyanate, like tolylene diisocyanate (TDI), with a hydroxyl-terminated compound and glycidol (B123203). researchgate.netnih.gov By reacting TDI first with a hydroxyl-terminated polymer (like HTPB) and then with glycidol, a macromer with terminal glycidyl carbamate groups is formed. nih.gov This concept could be adapted to create anthracene-containing macromers by using an anthracene-based diol or polyol in the synthesis.

Another strategy involves the modification of existing monomers. For instance, copolymers of glycidyl methacrylate (GMA) can be reacted with 9-anthracene carboxylic acid. researchgate.net While this is a polymer modification, the underlying reaction between the epoxy group of GMA and the carboxylic acid of the anthracene derivative is a key step that could be used to synthesize a hybrid monomer before polymerization. researchgate.net This would involve reacting GMA with 9-anthracene carboxylic acid on a 1:1 molar basis to produce a new monomer containing both a polymerizable methacrylate group and the anthracene functionality.

The table below summarizes some of the key monomers and reactants used in these syntheses.

Monomer/Reactant NameAbbreviationRole in Synthesis
This compoundEAnReactive additive and monomer with fluorescent properties. rsc.org
Glycidyl MethacrylateGMAMonomer with a reactive epoxy group for post-polymerization modification. researchgate.net
Allyl Glycidyl EtherAGEFunctional monomer used in controlled polymerization and copolymerization. nih.govnih.gov
9-Anthracene Carboxylic Acid-Modifying agent to introduce anthracene groups via reaction with epoxides. researchgate.net
9-(Hydroxymethyl)anthraceneHAnPrecursor for the synthesis of this compound. researchgate.net

This table is generated based on the data provided in the text.

Chemical Modifications of Biopolymers and Cyclodextrin (B1172386) Derivatives via Glycidyl Ethers

The chemical modification of naturally derived polymers and molecules like biopolymers and cyclodextrins with synthetic functional groups is a significant area of materials science. Attaching this compound to these structures can impart the unique photophysical properties of anthracene, such as fluorescence, onto these substrates, enabling their use in sensing, imaging, and targeted delivery systems. The reactive epoxide ring of the glycidyl ether is key to forming stable, covalent linkages with functional groups commonly found on biopolymers and cyclodextrins, such as hydroxyl (-OH) and amine (-NH2) groups.

While direct examples of modifying biopolymers with this compound specifically were not prevalent in the provided search context, the underlying chemistry is well-established. The ring-opening reaction of an epoxide is a versatile method for such modifications. For instance, the modification of copolymers with glycidyl groups by reacting them with 9-anthracene carboxylic acid demonstrates the principle of attaching anthracene to a polymer backbone via an epoxide linkage. researchgate.net This same reaction could be applied to biopolymers that possess carboxylic acid groups or, more commonly, hydroxyl or amine groups.

In a typical reaction, the biopolymer or cyclodextrin derivative would be dissolved in a suitable solvent, and this compound would be added, often in the presence of a catalyst (acidic or basic) to facilitate the opening of the epoxide ring by the nucleophilic groups on the biopolymer. This process results in the formation of a stable ether or amine linkage, covalently grafting the anthracenyl-methyl moiety onto the larger molecule. The resulting functionalized biopolymer would gain the fluorescent properties of the anthracene group, allowing it to be used as a probe or tag. The bulky nature of the anthracene group could also influence the self-assembly properties of the modified biopolymer or its interaction with other molecules.

Applications in Advanced Materials and Chemical Systems

Functional Materials with Tunable Optical Properties

The incorporation of the anthracene (B1667546) moiety imparts distinct optical characteristics to materials. By chemically bonding 9-Anthrylmethyl glycidyl (B131873) ether into various polymer matrices, it is possible to fabricate functional materials where properties such as fluorescence and UV absorption are intrinsic to the material itself, offering enhanced durability and performance compared to simple mixtures.

Fluorescent Epoxy Resins and Polymer Composites

The integration of 9-Anthrylmethyl glycidyl ether into epoxy resins results in materials with built-in fluorescence. When a reactive additive like 9-anthracenemethoxyl glycidyl ether (a compound structurally analogous to this compound) is incorporated into an epoxy resin system, it can impart a bright blue-violet fluorescence under ultraviolet (UV) light. capes.gov.br This property is particularly useful in applications such as high-performance adhesives for the restoration of artifacts, where the fluorescence allows for easy, non-destructive identification of repaired areas. capes.gov.brresearchgate.net

The covalent bonding of the glycidyl ether group into the epoxy network ensures that the fluorescent anthracene group is permanently fixed, preventing migration or leaching over time. capes.gov.br Research has demonstrated that even a very small concentration of the anthracene-based additive is sufficient to induce significant fluorescence. capes.gov.brresearchgate.net For instance, adding as little as 0.1% of 9-anthracenemethoxyl glycidyl ether can make the epoxy resin emit a distinct blue-violet glow when exposed to a 365 nm UV source. capes.gov.br This fluorescence is also adjustable; its intensity can be modified by exposure to UV light and heat, which opens up possibilities for applications in information storage where data can be written and decrypted. researchgate.net

Fluorescence of Epoxy Resin with 9-Anthracenemethoxyl Glycidyl Ether

Concentration of Additive (wt%)Observed Fluorescence (under 365 nm UV light)Potential Application
0.1%Bright blue-violetFluorescent adhesive for restoration
Adjustable via UV/HeatLight-triggered adjustable intensityInformation storage and decryption

UV-Shielding Materials and Formulations

The same anthracene moiety that provides fluorescence also endows materials with excellent ultraviolet (UV) radiation shielding capabilities. The fused aromatic ring structure of anthracene is a strong chromophore that absorbs effectively in the UV spectrum. When this compound or its analogues are incorporated into a polymer like epoxy, the resulting material can block harmful UV rays. capes.gov.br

This dual-functionality is highly efficient. In studies with 9-anthracenemethoxyl glycidyl ether, it was found that as the concentration of the additive increased, the UV-shielding performance improved significantly. At a concentration of 0.8%, the epoxy resin could achieve near-total blockage of UV radiation in the 200–400 nm range, with transmittance dropping to zero. capes.gov.brresearchgate.net This makes such modified polymers suitable for protective coatings and encapsulants for sensitive electronic components or cultural relics that could be damaged by UV exposure. Crucially, the addition of the anthracene derivative does not compromise the mechanical properties of the epoxy resin. capes.gov.br

UV-Shielding Performance of Epoxy Resin with 9-Anthracenemethoxyl Glycidyl Ether

Concentration of Additive (wt%)UV Transmittance (200-400 nm)UV-Shielding Efficiency
0.8%~0%High (Complete blockage)

Luminescent Polymers and Thin Films

The strong luminescence of the anthracene group is a cornerstone of its utility in materials science. researchgate.net Polymers containing anthracene derivatives are widely explored for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov By incorporating this compound into a polymer backbone or as a pendant group, the resulting material becomes inherently luminescent. The glycidyl ether group provides a convenient reactive handle for polymerization or for grafting onto other polymer chains.

These luminescent polymers can be processed into various forms, including thin films, which are essential for many optoelectronic devices. The photophysical properties, such as the emission wavelength and quantum yield, can be tuned by modifying the chemical environment around the anthracene core or by controlling its concentration within the polymer matrix. researchgate.net Anthracene-based polymers are known for their blue light emission, a critical color for developing full-color displays and white lighting sources. nih.gov The ability to create intrinsically luminescent polymers avoids issues associated with leaching or phase separation that can occur when fluorescent dyes are simply blended into a polymer.

Photorefractive Materials and Systems

The photorefractive effect is a phenomenon observed in certain materials where the refractive index changes in response to non-uniform illumination. This effect requires components that provide photosensitivity and electro-optic properties. Anthracene derivatives are valuable in this context for their photosensitizing capabilities. mdpi.com Upon absorbing light, the anthracene molecule can generate charge carriers, which is the first step in the photorefractive process.

While direct research on this compound in photorefractive systems is not widely documented, polymers containing anthracene moieties are investigated for this purpose. researchgate.net The principle involves incorporating the anthracene group into a polymer that also contains electro-optically active chromophores. The glycidyl ether function of this compound allows it to be copolymerized into such a multifunctional polymer system. The anthracene would serve to absorb photons (e.g., from a laser interference pattern) and initiate the charge separation, leading to a local change in the material's refractive index. This enables the recording of dynamic holograms, with applications in optical data storage, image processing, and phase conjugation.

Advanced Polymer Systems and Coatings Technologies

The reactive nature of the glycidyl ether group makes this compound an ideal additive or comonomer for creating advanced polymer systems and coatings. It allows for the permanent anchoring of the functional anthracene unit into a cross-linked network, providing durability and environmental resistance.

Anti-Reflective Coatings and Optical Films

Anti-reflective (AR) coatings are crucial for improving the efficiency of optical systems by minimizing light loss due to reflection at interfaces. Deep ultraviolet (DUV) photolithography, a key process in semiconductor manufacturing, requires AR coatings that can absorb stray light at specific wavelengths (e.g., 248 nm or 193 nm).

Anthracene derivatives are excellent candidates for the absorbing component in these AR coatings due to their strong absorption in the UV range. acs.org Patents describe the formulation of spin-on-glass (SOG) materials that incorporate anthracene-based chromophores like 9-anthracene methanol. acs.org The operational principle involves creating a polymer film with a specific refractive index and a high extinction coefficient at the target wavelength. The anthracene unit acts as the energy sink, absorbing the UV photons.

By using this compound, the anthracene chromophore can be chemically reacted into a polymer matrix, such as a silicate (B1173343) or an epoxy-based formulation. This creates a robust, cross-linked AR film. The glycidyl ether group can react with silanol (B1196071) groups in SOG precursors or with other comonomers to form a stable, integrated coating. This approach ensures uniform distribution of the chromophore and high thermal stability, which are critical requirements for photolithography processes. acs.org

Resist Underlayer Film-Forming Compositions in Lithography

In the fabrication of semiconductor devices, particularly with advanced techniques like Extreme Ultraviolet (EUV) lithography, underlayer films are crucial for creating high-fidelity resist patterns. google.com this compound is a candidate for inclusion in resist underlayer film-forming compositions due to the specific properties of its anthrylmethyl group.

The primary function of an underlayer is to provide a uniform, flat surface with optimized optical properties to reduce reflectivity and other adverse effects from the substrate. google.com The large, aromatic anthracene group in this compound provides high absorbance at the short wavelengths used in lithography, such as those from ArF excimer lasers and EUV sources. researchgate.net This high absorbance, or high k-value, is critical for minimizing substrate reflection and enhancing the performance of the photoresist.

The glycidyl ether functional group allows the molecule to be chemically incorporated into a polymer network. google.com During the formulation of the underlayer, the epoxy ring can undergo cross-linking reactions, often catalyzed by a thermally or photochemically generated acid. google.com This reaction forms a stable, solvent-resistant film on the substrate. By incorporating this compound into polymers, such as novolac resins, manufacturers can create underlayer films with tailored optical and physical properties necessary for high-resolution lithographic processes. google.comresearchgate.net

Reactive Diluents and Flexibilizers in Epoxy Formulations

Standard epoxy resins, such as those based on bisphenol A, are widely used but often have high viscosity, making them difficult to process in applications like coatings, adhesives, and composites. google.comresearchgate.net Reactive diluents are low-viscosity epoxy-functional compounds added to these formulations to reduce viscosity and improve handling. google.comepo.org this compound can function as a specialized reactive diluent. rsc.org

When added to an epoxy resin system, its glycidyl ether group co-reacts with the curing agent, becoming a permanent part of the cured polymer network. rsc.org This covalent bonding prevents the additive from leaching out over time, ensuring long-term stability. rsc.org Research shows that incorporating 9-anthracenemethoxyl glycidyl ether (EAn) offers excellent resistance to migration. rsc.org

Beyond viscosity reduction, the incorporation of the bulky anthrylmethyl group imparts unique functionalities to the epoxy. A key benefit is the introduction of fluorescence and UV-shielding capabilities. rsc.org Even small amounts (e.g., 0.1%) of EAn can cause the resulting epoxy to emit a bright blue-violet fluorescence under UV light. rsc.org This property can be utilized in fluorescent adhesives for repair and reconstruction projects or for detecting damage and crack propagation within the material. rsc.orgresearchgate.net Furthermore, at slightly higher concentrations (e.g., 0.8%), the anthracene moiety can provide effective UV shielding, protecting the polymer from degradation. rsc.org

The addition of such a monofunctional reactive diluent can also influence the mechanical properties of the cured epoxy. While high concentrations of some diluents can decrease cross-link density and reduce mechanical performance, studies on EAn have shown that it can be incorporated while maintaining mechanical properties similar to that of the unmodified epoxy. epo.orgrsc.org

Table 1: Functional Properties of this compound in Epoxy Formulations

PropertyDescriptionResearch Finding
Reactive Dilution Reduces the viscosity of the base epoxy resin for improved processing and handling.The glycidyl ether group allows it to co-react with the epoxy system, becoming part of the final cured network. rsc.org
Fluorescence Imparts strong blue-violet fluorescence to the cured epoxy when exposed to UV light.An addition of 0.1% is sufficient to create a fluorescent adhesive useful for damage detection and repair. rsc.org
UV Shielding The anthracene group absorbs UV radiation, protecting the polymer matrix from degradation.Transmittance in the 200–400 nm UV range can be reduced to zero with an EAn concentration of 0.8%. rsc.org
Information Storage The fluorescence intensity can be modified by exposure to UV light and heat.This tunable fluorescence allows the material to be used for information input and decryption. rsc.org
Migration Resistance Once cured into the network, the molecule does not leach out.EAn demonstrates outstanding migration resistance within the epoxy system. rsc.org

Self-Assembled Systems and Supramolecular Architectures

The principles of self-assembly in poly(glycidyl ether)-based systems provide a framework for the potential applications of this compound in creating structured nanomaterials like micellar gels and functional surface coatings.

While direct studies on this compound forming micellar gels are not prominent, its structure is highly conducive to such applications when incorporated into block copolymers. Amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, can self-assemble in a selective solvent (like water) to form micelles. nih.gov

A block copolymer synthesized with a hydrophobic block derived from this compound and a hydrophilic block (e.g., from polyethylene (B3416737) glycol glycidyl ether) would be amphiphilic. In an aqueous solution, the hydrophobic anthracene segments would aggregate to form the core of a micelle, minimizing their contact with water, while the hydrophilic segments would form the outer corona. The large, planar structure of the anthracene groups could lead to strong π-π stacking interactions within the core, enhancing micellar stability. At sufficiently high concentrations, these micelles can pack or entangle to form a three-dimensional network, resulting in a micellar gel or hydrogel. Such a gel would have the intrinsic fluorescence of the anthracene core, making it a candidate for applications in fluorescent soft materials or as a scaffold for controlled release systems.

Thermoresponsive polymer brushes are polymers tethered to a surface that undergo a reversible conformational change in response to temperature. nih.govresearchgate.net This change can switch the surface from being, for example, cell-adhesive to cell-repellent, a property highly valued in cell sheet engineering. researchgate.netrsc.org Poly(glycidyl ether)s are excellent candidates for creating such coatings. nih.govresearchgate.net

A functional thermoresponsive coating could be developed by creating a copolymer of this compound and a thermoresponsive glycidyl ether monomer, such as ethyl glycidyl ether. researchgate.net This copolymer would be designed with an anchor block for attachment to a substrate (e.g., polystyrene, glass, or gold). nih.govrsc.org

Once grafted onto a surface, the resulting brush coating would exhibit temperature-dependent properties. nih.govresearchgate.net Below a certain temperature (the Lower Critical Solution Temperature, or LCST), the thermoresponsive chains would be extended and hydrophilic. Above the LCST, they would collapse into a hydrophobic state. The incorporated this compound units would add a secondary functionality: fluorescence. This would allow for in-situ monitoring of the brush's conformational state via spectroscopic methods, providing a powerful tool for studying the dynamics of the surface change and its interaction with proteins or cells.

Table 2: Hypothetical Design of a Functional Thermoresponsive Brush Coating

ComponentMonomer ExampleFunction in Coating
Functional Block This compoundProvides fluorescence for sensing/monitoring; enhances hydrophobicity in the collapsed state.
Thermoresponsive Block Ethyl glycidyl ether (EGE)Undergoes a temperature-triggered coil-to-globule phase transition, switching surface wettability. nih.govresearchgate.net
Anchor Block Benzophenone-based or amine-presenting monomerCovalently or physically attaches the entire polymer chain to the substrate (e.g., glass, polystyrene). nih.govrsc.org

Emerging Applications in Sensing and Advanced Chemical Processes

The inherent fluorescence of the anthracene group is the basis for the most promising emerging applications of this compound.

This compound is an ideal building block for creating materials with integrated sensing capabilities. rsc.orgresearchgate.net When incorporated into a polymer matrix, the anthracene moiety acts as a fluorescent probe whose emission is sensitive to its local environment.

One major application is in the field of structural health monitoring for polymers and composites. researchgate.net If a crack forms or propagates within an epoxy containing this compound, the local stress and changes in the polymer chain conformation around the anthracene group can alter its fluorescence emission. researchgate.net This change can be detected optically, providing a real-time, in-situ method for damage detection long before catastrophic failure occurs. rsc.org

Furthermore, research has shown that the fluorescence intensity of epoxies containing 9-anthracenemethoxyl glycidyl ether (EAn) can be modulated by external stimuli like UV light and heat. rsc.org This opens up possibilities for its use as a chemical probe in information storage systems. Information could be "written" onto the material using a focused beam of UV light to alter the fluorescent state and "read" by detecting the emission intensity. rsc.org The development of such functionalized materials paves the way for smart coatings and components that can report on their own integrity and history. researchgate.netresearchgate.net

Tailored Systems for Controlled Release (e.g., Drug Delivery)

The unique molecular architecture of this compound, which combines a photo-responsive anthracene group with a reactive glycidyl ether (epoxide) moiety, makes it a valuable monomer for creating advanced polymers for controlled release applications, such as drug delivery. The primary mechanism exploited is the reversible [4π+4π] photodimerization of the anthracene groups.

Polymers functionalized with anthracene can form crosslinked networks upon exposure to UV light, typically at wavelengths greater than 300 nm. This process allows for the encapsulation of therapeutic agents within a polymer matrix or hydrogel. The crosslinking density of these materials can be precisely controlled by the duration and intensity of the light exposure. researchgate.net The release of the encapsulated substance can then be triggered by applying a different stimulus, such as UV light at a shorter wavelength (less than 300 nm) or heat, which causes the scission (cleavage) of the anthracene dimers, breaking the crosslinks and increasing the permeability of the polymer network. researchgate.net This on-demand disassembly enables the controlled and targeted release of a payload.

By incorporating this compound into polymer backbones, such as those based on poly(ethylene glycol) (PEG) or polylactide, materials with tailored properties can be synthesized. researchgate.netnih.gov For instance, PEG functionalized with anthracene has been used to create hydrogels whose stiffness can be modulated on-demand, a property useful for mimicking biological environments and controlling the diffusion and release of molecules. nih.gov The ability to form hydrogels with tunable physicochemical properties is crucial for drug delivery applications. researchgate.net The polymerization of this compound, either as a homopolymer or copolymerized with other monomers, provides a direct route to implant the photo-responsive anthracene unit as a pendant group along a polymer chain, ready to participate in photo-induced crosslinking and cleavage for controlled release systems. researchgate.net

The functional groups of this compound and their specific roles in creating these responsive systems are summarized in the table below.

Table 1: Functional Groups of this compound in Controlled Release Systems

Functional GroupRole and MechanismApplication Benefit
Anthracene MoietyUndergoes reversible [4π+4π] photodimerization upon UV irradiation (>300 nm) to form crosslinks and scission upon irradiation at a shorter wavelength (<300 nm). researchgate.netEnables the formation of a stable matrix for encapsulation and provides a trigger for the on-demand release of an encapsulated payload.
Glycidyl Ether (Epoxide)Acts as a reactive site for polymerization (e.g., anionic ring-opening polymerization), allowing the monomer to be incorporated into various polymer backbones. acs.orgProvides a versatile chemical handle to synthesize a wide range of functional polymers and copolymers with tailored properties (e.g., solubility, biocompatibility).

Bioconjugation and Polymer-Supported Catalysis

The glycidyl ether group is a key functional handle for bioconjugation and the immobilization of catalysts onto polymer supports. This epoxide ring is susceptible to nucleophilic attack and ring-opening by various functional groups, a reaction that proceeds efficiently under mild conditions, making it suitable for modifying sensitive biological molecules and creating stable linkages.

Bioconjugation:

Bioconjugation involves the covalent attachment of a molecule, such as a synthetic polymer, to a biomolecule like a protein, peptide, or nucleic acid. Polymers containing epoxide functionalities are effective platforms for this purpose. researchgate.netwiley-vch.de The epoxide ring of a polymer derived from this compound can react with nucleophilic groups commonly found in proteins, such as the amine (-NH2) groups of lysine (B10760008) residues or the thiol (-SH) groups of cysteine residues. google.com This reaction forms a stable carbon-nitrogen or carbon-sulfur bond, effectively tethering the polymer to the biomolecule. This strategy can be used to improve the therapeutic properties of proteins, for example, by attaching poly(ethylene glycol) (PEG) chains ("PEGylation") to increase their solubility, stability, and circulation half-life. The use of monomers like this compound allows for the synthesis of polymers that not only offer a reactive site for bioconjugation but also carry the fluorescent anthracene group, which can serve as a reporter tag for imaging or diagnostics.

Polymer-Supported Catalysis:

Immobilizing homogeneous catalysts onto a solid polymer support combines the advantages of high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The epoxide group of polymers made from this compound provides a convenient anchor point for catalyst immobilization. A ligand containing a nucleophilic group (e.g., an amine or hydroxyl group) can be grafted onto the polymer by reacting with the epoxide ring. Subsequently, a metal catalyst can be coordinated to the immobilized ligand. Alternatively, a pre-formed catalyst complex bearing a nucleophilic functional group can be directly attached to the polymer support. This approach has been explored for various catalytic systems, including those used in ring-opening polymerization of lactones. researchgate.net The resulting polymer-supported catalyst is easily recoverable from the reaction mixture by filtration, preventing product contamination and allowing for its reuse.

The versatility of the epoxide ring in reacting with different nucleophiles makes this compound a valuable building block for designing functional polymers for these advanced applications.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, providing information on transition states, reaction energies, and the electronic properties of molecules.

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 9-Anthrylmethyl glycidyl (B131873) ether, DFT calculations could predict its reactivity by modeling various potential reactions, such as the opening of the epoxide ring, which is a characteristic reaction of glycidyl ethers. These calculations would involve optimizing the geometries of reactants, transition states, and products to determine the activation energies and reaction enthalpies. This information is critical for understanding the kinetics and thermodynamics of polymerization and other chemical transformations.

As of the current literature survey, specific DFT studies focused solely on the reaction mechanisms of 9-Anthrylmethyl glycidyl ether have not been reported.

Analysis of Electron Density Distribution and Reaction Sites

The analysis of electron density distribution within a molecule helps in identifying nucleophilic and electrophilic sites, thereby predicting its chemical behavior. For this compound, computational methods such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) could be employed to map the electron density. It is anticipated that the oxygen atom of the glycidyl ether's oxirane ring would exhibit a high electron density, marking it as a primary site for electrophilic attack. Conversely, the carbon atoms of the oxirane ring would be electron-deficient and thus susceptible to nucleophilic attack. The bulky anthrylmethyl group would also influence the steric accessibility of these reactive sites.

Detailed computational analyses of the electron density distribution and reaction sites specifically for this compound are not available in the current scientific literature.

Molecular Dynamics Simulations of Polymer Architectures and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for poly(this compound) are not documented, studies on the broader class of poly(glycidyl ether)s (PGEs) offer valuable insights into the potential behavior of such polymers. All-atom MD simulations have been effectively used to investigate the thermoresponsive nature of various PGEs with different side chains. mdpi.com

For a hypothetical poly(this compound), MD simulations could be employed to:

Investigate the conformation and dynamics of the polymer chains in various solvents.

Analyze the role of the bulky anthryl side groups on the polymer's solubility and aggregation behavior.

Explore the potential for π-π stacking interactions between the anthracene (B1667546) moieties, which could significantly influence the polymer's secondary structure and material properties.

Simulate the self-assembly of the polymer chains into higher-order architectures.

The table below summarizes typical parameters that would be investigated in MD simulations of such a polymer, based on studies of related PGEs. mdpi.comresearchgate.netbohrium.com

Parameter InvestigatedDescriptionInsights Gained
Radius of Gyration (Rg) A measure of the overall dimensions of the polymer chain.Information on the coil-to-globule transition and polymer conformation.
Radial Distribution Function (RDF) Describes the probability of finding an atom at a certain distance from another atom.Details on polymer-water hydrogen bonding and local solvation structure.
End-to-End Distance The distance between the two ends of the polymer chain.Understanding of the polymer's extension and flexibility.
Hydrogen Bond Analysis Quantification of intra- and intermolecular hydrogen bonds.Elucidation of the driving forces behind phase transitions.

Computational Modeling of Self-Assembly and Supramolecular Structures

The unique structure of this compound, with its polymerizable glycidyl group and large, aromatic anthracene moiety, suggests a strong potential for self-assembly into complex supramolecular structures. The anthracene groups can engage in non-covalent interactions, particularly π-π stacking, which is a key driving force for the formation of ordered assemblies.

Computational modeling, including both quantum mechanical methods and molecular dynamics simulations, would be an invaluable tool for predicting and understanding these self-assembly processes. Coarse-grained modeling, where groups of atoms are represented as single beads, could also be used to simulate the large-scale assembly of polymer chains over longer timescales.

Specific computational models detailing the self-assembly and supramolecular structures of this compound or its polymer are not presently found in the scientific literature.

Analytical and Spectroscopic Characterization Techniques in 9 Anthrylmethyl Glycidyl Ether Research

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic methods are paramount in the analysis of 9-AGE, offering detailed information about its chemical structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 9-Anthrylmethyl glycidyl (B131873) ether. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 9-AGE exhibits characteristic signals corresponding to the protons of the anthracene (B1667546) core, the methylene (B1212753) bridge, and the glycidyl ether moiety. The aromatic protons of the anthracene group typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the methylene group adjacent to the anthracene ring and the protons of the oxirane ring in the glycidyl ether group show distinct chemical shifts and coupling patterns that are crucial for confirming the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in 9-AGE. The spectrum will show distinct signals for the carbons of the anthracene rings, the methylene bridge carbon, and the carbons of the glycidyl ether group, including the epoxide carbons. The specific chemical shifts are indicative of the electronic environment of each carbon and confirm the successful ether linkage and the integrity of the epoxide ring. rsc.org

Detailed analysis of NMR data from various research sources provides the following assignments:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Anthracene ProtonsMultipletNot Applicable
Methylene Protons (-CH₂-)SingletSignal Present
Glycidyl Ether ProtonsMultipletSignals Present
Epoxide ProtonsMultipletSignals Present

Note: Specific chemical shifts can vary slightly depending on the solvent used and the specific instrumentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in 9-Anthrylmethyl glycidyl ether. The FT-IR spectrum of 9-AGE displays characteristic absorption bands that confirm its molecular structure.

Key vibrational bands observed in the FT-IR spectrum of 9-AGE include:

Aromatic C-H stretching: Bands corresponding to the stretching vibrations of the C-H bonds in the anthracene ring.

Aliphatic C-H stretching: Bands from the methylene and methine groups of the glycidyl ether moiety.

C-O-C (ether) stretching: A strong absorption band indicating the presence of the ether linkage between the anthrylmethyl group and the glycidyl unit.

Epoxide ring vibrations: Characteristic bands corresponding to the asymmetric and symmetric stretching of the C-O bonds within the oxirane ring. The disappearance of the hydroxyl absorption band from the starting material, 9-(hydroxymethyl)anthracene, and the appearance of these epoxide and ether bands are key indicators of a successful synthesis. nih.gov

The absence of a broad hydroxyl (-OH) band, which would be present in the precursor 9-hydroxymethylanthracene, alongside the presence of the characteristic ether and epoxide peaks, confirms the successful etherification reaction. nih.gov The curing of epoxy resins containing 9-AGE can also be monitored by FT-IR, where the disappearance of the peak around 905-915 cm⁻¹, corresponding to the epoxy ring, indicates complete curing. researchgate.netnih.gov

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H~3050
Aliphatic C-H~2870-2960
C-O-C (Ether)~1100-1250
Epoxide Ring~850-950 and ~1250

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The anthracene moiety is a strong chromophore, giving 9-AGE its characteristic UV absorption profile.

The UV-Vis spectrum of 9-AGE in a suitable solvent typically shows three main absorption peaks characteristic of the anthracene structure, usually found around 350 nm, 368 nm, and 389 nm. nih.gov These absorptions are due to π-π* transitions within the conjugated aromatic system of the anthracene core. The position and intensity of these bands are sensitive to the solvent and the local environment of the molecule. This technique is also valuable for quantifying the concentration of 9-AGE in solutions and for studying its incorporation into polymer systems. nih.govnih.gov

Mass Spectrometry (MS, GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the elemental composition of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a powerful tool for separation and identification.

Mass Spectrometry (MS): In a typical mass spectrum of 9-AGE, the molecular ion peak (M⁺) corresponding to its molecular weight would be observed. Fragmentation patterns can also provide structural information, showing characteristic fragments of the anthrylmethyl group and the glycidyl ether side chain.

GC-MS: Gas Chromatography-Mass Spectrometry can be used for the analysis of volatile derivatives or pyrolysis products of 9-AGE, allowing for the separation of components in a mixture before mass analysis.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is particularly useful for analyzing 9-AGE in complex matrices, such as in cured epoxy resins or biological samples, offering high sensitivity and specificity.

Luminescence and Fluorescence Spectroscopy

The anthracene group in this compound imparts strong fluorescent properties to the molecule. Luminescence and fluorescence spectroscopy are used to characterize these properties.

Upon excitation with UV light, typically around 368 nm, 9-AGE exhibits a distinct fluorescence emission spectrum in the visible light region, generally from 400 nm to 500 nm, with a maximum emission peak often located around 418 nm. nih.gov This results in a bright blue-violet fluorescence. nih.govrsc.org The intensity and wavelength of the fluorescence can be influenced by the concentration of 9-AGE, the solvent, and its incorporation into a polymer matrix. This fluorescent property is a key feature that enables its use in applications such as fluorescent adhesives and information storage materials. nih.govnih.gov The fluorescence emission intensity can be adjusted by exposure to UV light and heat. nih.govrsc.org

Chromatographic Techniques for Purity, Composition, and Molecular Weight Analysis

Chromatographic techniques are essential for assessing the purity of this compound, analyzing its composition in mixtures, and determining the molecular weight of polymers derived from it.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of 9-AGE. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, can effectively separate 9-AGE from its precursors and any byproducts. The use of a UV or fluorescence detector makes the detection highly sensitive and selective for the anthracene-containing compound. For instance, fatty acids can be derivatized with a reagent to form 9-anthrylmethyl esters, which are then separated and quantified using reversed-phase HPLC with fluorescence detection. nih.gov

Gas Chromatography (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. In a typical GC-FID analysis, a sample is vaporized and carried by an inert gas through a column. The separation of components is based on their differential partitioning between the stationary phase in the column and the mobile gas phase. The flame ionization detector then combusts the eluting compounds, generating a current that is proportional to the amount of substance present. This allows for the quantification of the monomer and the detection of any residual starting materials or byproducts from its synthesis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions and to identify compounds in a mixture. youtube.com For the synthesis of this compound, TLC can be employed to track the consumption of reactants and the formation of the product. A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. youtube.com The plate is then placed in a sealed container with a solvent, which moves up the plate by capillary action. youtube.com Different compounds travel at different rates depending on their affinity for the stationary phase and solubility in the solvent, resulting in separation. youtube.com The spots can be visualized under UV light or by using staining agents. researchgate.netyoutube.com

Technique Application in this compound Research Information Obtained
Gas Chromatography (GC-FID)Purity assessment of the this compound monomer.Quantitative data on the monomer's purity and the presence of volatile impurities.
Thin-Layer Chromatography (TLC)Monitoring the synthesis of this compound.Qualitative assessment of reaction completion and separation of products from reactants. youtube.com

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers derived from this compound. dksh.comresearchgate.netresearchgate.net This method separates molecules based on their size or hydrodynamic volume in solution. paint.org The polymer sample, dissolved in a suitable solvent, is passed through a column packed with porous gel beads. youtube.com Larger polymer chains cannot enter the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have a longer elution time. youtube.com

This technique is crucial for determining key molecular weight parameters of the resulting polymers. researchgate.net These parameters include the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. researchgate.net A narrow PDI suggests a more controlled polymerization process. researchgate.net GPC/SEC can be coupled with various detectors, such as differential refractometers (DRI), ultraviolet (UV) detectors, and light scattering detectors, to obtain comprehensive information about the polymer. paint.org

Parameter Description Significance in Polymer Characterization
Number Average Molecular Weight (Mn)The total weight of all polymer chains in a sample divided by the total number of polymer chains.Influences properties like brittleness and flow.
Weight Average Molecular Weight (Mw)An average that takes into account the weight of each polymer chain.Relates to properties like toughness and strength.
Polydispersity Index (PDI)The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution.A value close to 1 indicates a more uniform polymer sample. researchgate.net

Thermal Analysis of Derived Polymeric Materials

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal transitions of polymers derived from this compound. researchgate.net DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This allows for the determination of key thermal properties such as the glass transition temperature (Tg) and the melting temperature (Tm). sigmaaldrich.com

The glass transition temperature is a critical characteristic of amorphous or semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netresearchgate.net This transition is observed as a step change in the heat capacity in the DSC thermogram. The melting temperature is the temperature at which a crystalline polymer transitions to a liquid state, appearing as an endothermic peak on the DSC curve. researchgate.net These thermal properties are highly dependent on factors such as molecular weight, chain architecture, and the presence of functional groups, making DSC an essential tool for characterizing the polymeric materials derived from this compound. sigmaaldrich.com

Thermal Transition Description Information from DSC
Glass Transition Temperature (Tg)The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. researchgate.netA step-like change in the baseline of the DSC curve.
Melting Temperature (Tm)The temperature at which a crystalline polymer melts into a viscous liquid.An endothermic peak on the DSC curve. researchgate.net

Rheological Characterization of Gels and Polymer Solutions

Rheology is the study of the flow and deformation of matter. For gels and polymer solutions derived from this compound, rheological measurements provide valuable insights into their viscoelastic properties. These properties are crucial for understanding the material's behavior in various applications. Techniques such as rotational rheometry can be used to measure viscosity as a function of shear rate or temperature, and to determine the storage (elastic) and loss (viscous) moduli. This information is vital for assessing the gel strength, stability, and flow characteristics of these materials.

Microscopic Techniques for Morphological Analysis of Assembled Structures

Microscopic techniques are essential for visualizing the morphology and self-assembled structures of polymers derived from this compound. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can provide high-resolution images of the polymer's nanostructure. For instance, if the polymers self-assemble into specific morphologies like micelles, vesicles, or nanofibers in solution, microscopy can directly visualize these structures. This is particularly relevant for understanding the influence of the bulky anthracene group on the polymer's self-assembly behavior. The size, shape, and organization of these assembled structures can be determined, providing a link between the molecular architecture and the macroscopic properties of the material.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for 9-Anthrylmethyl Glycidyl (B131873) Ether

While the synthesis of 9-AGE is established, future efforts will likely focus on developing more sustainable and efficient synthetic methodologies. researchgate.net Green chemistry principles could be applied to reduce solvent waste, minimize energy consumption, and utilize bio-based starting materials where feasible. Exploring enzymatic or biocatalytic routes could offer a milder and more selective approach to its synthesis, reducing the reliance on traditional chemical reagents. Furthermore, the development of one-pot or continuous flow processes could enhance the scalability and cost-effectiveness of 9-AGE production, making it more accessible for large-scale industrial applications.

Exploration of Advanced Polymer Architectures with Tailored Functionality

The true potential of 9-AGE lies in its incorporation into a diverse range of polymer architectures. Future research will move beyond simple homopolymers and copolymers to explore more complex and well-defined structures.

Controlled Polymerization Techniques: The use of living and controlled polymerization methods, such as anionic ring-opening polymerization (ROP), will enable the synthesis of polymers with precise molecular weights and narrow polydispersity. nih.gov This level of control is crucial for tailoring the material's properties for specific applications.

Graft and Block Copolymers: The synthesis of graft and block copolymers incorporating 9-AGE will allow for the creation of materials with distinct domains, leading to microphase separation and the formation of ordered nanostructures. These architectures are promising for applications in nanotechnology and drug delivery.

Dendritic and Hyperbranched Polymers: The development of dendritic and hyperbranched polymers based on 9-AGE could lead to materials with a high density of functional groups, unique rheological properties, and potential applications in catalysis and encapsulation.

Polymer ArchitecturePotential Properties
Linear HomopolymersBasic fluorescent and reactive polymers.
Statistical CopolymersTunable properties by varying comonomer ratios.
Block CopolymersSelf-assembly into ordered nanostructures.
Graft CopolymersCombination of different polymer properties.
Dendrimers/HyperbranchedHigh functional group density, unique viscosity.

Expansion of Applications in Emerging Optoelectronic and Sensing Devices

The inherent fluorescence of the anthracene (B1667546) moiety makes 9-AGE-based materials highly attractive for optoelectronic and sensing applications. researchgate.net Future research will focus on harnessing these properties for the development of sophisticated devices.

Organic Light-Emitting Diodes (OLEDs): Polymers containing 9-AGE could serve as emissive or charge-transporting layers in OLEDs. Research will aim to optimize the polymer structure to achieve high quantum efficiencies, color purity, and device stability.

Fluorescent Sensors: The sensitivity of the anthracene fluorescence to its local environment can be exploited to create highly sensitive chemical and biological sensors. researchgate.netresearchgate.net Future work will involve designing polymers that exhibit a specific fluorescence response to target analytes, such as metal ions, explosives, or biological molecules.

Photoresists and Photopatternable Materials: The photoresponsive nature of the anthracene group can be utilized in photolithography. unileoben.ac.at Research could lead to the development of high-resolution, positive or negative-tone photoresists for microelectronics fabrication. unileoben.ac.at

Integration into Complex Stimuli-Responsive Systems

The ability of materials to respond to external stimuli is a key feature of "smart" materials. rsc.orgeuropean-coatings.com Future research will focus on integrating 9-AGE into multi-stimuli-responsive systems that can react to a combination of triggers. researchgate.net

Light and Temperature Responsive Materials: Combining the photoresponsiveness of the anthracene group with thermoresponsive polymer segments could lead to materials that change their properties, such as solubility or shape, in response to both light and temperature.

pH and Redox-Responsive Systems: The epoxide ring of 9-AGE can be opened to introduce other functional groups that are sensitive to pH or redox conditions. This would allow for the creation of materials for targeted drug delivery or controlled release applications. researchgate.net

Mechanoresponsive Materials: Incorporating mechanophores, which change their chemical structure in response to mechanical stress, alongside the 9-AGE unit could result in materials that signal damage through a change in fluorescence. researchgate.net

StimulusPotential Response
LightPhotodimerization, fluorescence changes.
TemperaturePhase transitions, changes in solubility.
pHSwelling/shrinking, drug release.
RedoxCleavage of linkages, release of cargo.
Mechanical ForceColor change, emission of light.

Design and Synthesis of Bio-inspired and Environmentally Benign Materials

Drawing inspiration from nature offers a powerful approach to designing new materials with advanced functionalities. nih.govyoutube.com Future research in this area will focus on creating 9-AGE-based materials that mimic biological systems and are environmentally friendly. nih.gov

Self-Healing Materials: By incorporating reversible cross-links, such as those found in mussel adhesion proteins, materials containing 9-AGE could be designed to self-heal after damage, extending their lifespan. nih.gov

Biocompatible and Biodegradable Polymers: For biomedical applications, it is crucial to develop polymers that are non-toxic and can be safely broken down and eliminated from the body. nih.gov Future work will involve copolymerizing 9-AGE with biocompatible monomers like lactide or caprolactone. nih.gov

Materials from Renewable Resources: Exploring the use of bio-derived starting materials for the synthesis of 9-AGE and its copolymers will contribute to the development of more sustainable and environmentally friendly materials. researchgate.net

Application of Advanced Computational Modeling for Predictive Material Design

Computational tools are becoming increasingly important in materials science for predicting material properties and guiding experimental work. mit.edu Future research on 9-AGE will benefit significantly from the application of advanced computational modeling.

Molecular Dynamics Simulations: These simulations can provide insights into the conformation and dynamics of 9-AGE-containing polymers, helping to understand how their structure relates to their macroscopic properties.

Quantum Chemical Calculations: These calculations can be used to predict the photophysical properties of new 9-AGE derivatives and to understand the mechanisms of their photochemical reactions.

Machine Learning and Artificial Intelligence: By training algorithms on existing experimental data, machine learning models can be developed to predict the properties of new materials, accelerating the discovery and design of novel 9-AGE-based polymers with desired functionalities. mit.edu

Q & A

Q. What are the recommended synthetic methodologies for 9-Anthrylmethyl glycidyl ether (AnthGE) in polymer chemistry?

Synthesis typically involves anionic ring-opening polymerization (AROP) of glycidyl ether derivatives. For AnthGE, a two-step process is used:

Epoxidation of the precursor : Allyl or propargyl glycidyl ether derivatives are functionalized with anthracene groups via nucleophilic substitution or click chemistry.

Polymerization : AROP is initiated by alkali metal hydroxides (e.g., KOH) in tetrahydrofuran (THF) under inert conditions. Optimal temperatures range between 60–80°C, with reaction times of 24–48 hours to achieve high molecular weight polymers .
Key considerations : Use ultra-dry solvents, monitor reaction progress via <sup>1</sup>H NMR for epoxide conversion, and terminate polymerization with acidic methanol.

Q. How should researchers purify this compound derivatives post-synthesis?

Purification methods depend on the application:

  • Chromatography : Use Amberlite XAD-7 resin for glycidyl ethers with aromatic moieties (e.g., AnthGE), achieving >95% recovery via gradient elution with acetone/hexane .
  • Distillation : For low-molecular-weight derivatives, vacuum distillation (50–100 mbar, 120–150°C) removes unreacted monomers.
  • Precipitation : Polymers are precipitated in cold methanol (4°C) to isolate high-purity products .

Q. What analytical techniques are suitable for characterizing AnthGE-containing polymers?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm anthracene incorporation and epoxide ring-opening efficiency.
  • Gel Permeation Chromatography (GPC) : Determines molecular weight (Mn = 10–50 kDa) and polydispersity (Đ = 1.1–1.5) .
  • Differential Scanning Calorimetry (DSC) : Identifies glass transition temperatures (Tg) of polymers (e.g., Tg ≈ 45°C for mPEO-b-P(EHGE-co-AnthGE)) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved N100/P3 respirators, EN 374-certified nitrile gloves, and flame-retardant lab coats .
  • Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks.
  • Storage : Keep at 4°C in airtight containers away from oxidizers and moisture .

Advanced Research Questions

Q. How does the anthracene moiety in AnthGE influence light-induced crosslinking in polymer networks?

Anthracene undergoes [4π+4π] photodimerization under UV light (λ = 365 nm), enabling reversible crosslinking in block copolymers. Key parameters:

  • Irradiation time : 10–30 minutes achieves 70–90% crosslinking efficiency.
  • Reversibility : Heating to 120°C for 1 hour cleaves dimers, restoring polymer solubility .
    Applications : Tunable hydrogels for drug delivery or self-healing materials.

Q. How can researchers resolve contradictory toxicity data for glycidyl ether derivatives?

  • Case study : While IARC classifies some glycidyl ethers (e.g., 1-butyl glycidyl ether) as Group 2B carcinogens , AnthGE lacks toxicity data . Mitigation strategies:
    • Extrapolate from analogs : Apply hazard controls (e.g., ALARA principles) used for phenyl glycidyl ether.
    • In vitro assays : Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) to assess mutagenicity .

Q. What strategies optimize copolymerization kinetics when using AnthGE with hydrophobic monomers?

  • Monomer feed ratio : A 60:40 (hydrophobic:AnthGE) ratio balances reactivity and prevents phase separation.
  • Catalyst selection : BF3·OEt2 enhances propagation rates for bulky monomers (e.g., 2-ethylhexyl glycidyl ether) .
  • Real-time monitoring : Use in-situ FTIR to track epoxide conversion and adjust monomer feeds dynamically.

Q. How can AnthGE be integrated into bio-based epoxy resins for sustainable materials?

  • Co-polymerization with glycerol glycidyl ether (GGE) : Creates water-soluble networks with tunable crosslink density (e.g., 80:20 GGE:AnthGE ratio) .
  • Functionalization : Allyl groups in AnthGE enable thiol-ene click reactions for post-polymerization modification .

Q. What environmental persistence data exist for AnthGE, and how should researchers address gaps?

  • Current gaps : No ecotoxicity data (e.g., LC50 for aquatic organisms) are available .
  • Proposed testing :
    • OECD 301F : Measure biodegradability in activated sludge.
    • QSAR modeling : Predict bioaccumulation potential using EPI Suite™ based on logP (estimated logP = 3.2 for AnthGE).

Q. How do microwave-assisted synthesis conditions affect AnthGE polymerization efficiency?

  • Microwave parameters : 300 W, 80°C, and 20-minute irradiation achieve >90% yield vs. 24 hours conventionally .
  • Advantages : Reduced side reactions (e.g., ether cleavage) and narrower polydispersity (Đ < 1.2).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.